3-Methoxy-5-[(2-methylpropoxy)methyl]aniline
CAS No.:
Cat. No.: VC17722302
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 3-methoxy-5-(2-methylpropoxymethyl)aniline |
| Standard InChI | InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-11(13)6-12(5-10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
| Standard InChI Key | BWVAPGWWHYEBOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COCC1=CC(=CC(=C1)OC)N |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s IUPAC name, 3-methoxy-5-(2-methylpropoxymethyl)aniline, reflects its substitution pattern:
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A methoxy group (-OCH₃) at the 3-position
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A 2-methylpropoxymethyl chain (-CH₂-O-CH₂-CH(CH₃)₂) at the 5-position
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A primary amine group (-NH₂) at the 1-position
The branched alkoxy chain introduces steric hindrance, influencing reactivity and solubility. The canonical SMILES representation, CC(C)COCC1=CC(=CC(=C1)OC)N, encodes this topology . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unpublished .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.28 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves:
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Alkylation of 3-methoxy-5-hydroxyaniline with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃).
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Nucleophilic substitution reactions using benzyl halides or alcohols under catalytic conditions.
A representative reaction scheme:
Yields depend on solvent polarity, temperature, and catalyst selection. For instance, dimethylformamide (DMF) at 80°C improves alkylation efficiency compared to toluene.
Optimization Techniques
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Catalyst Screening: Palladium-based catalysts enhance selectivity for the desired product.
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Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
| Precaution Code | Phrase |
|---|---|
| P261 | Avoid breathing dust/fume |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Comparative Analysis with Related Aniline Derivatives
Structural Analogues
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o-Toluidine (2-methylaniline): Lacks alkoxy groups; exhibits higher carcinogenicity .
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3-Methoxyaniline: Simpler structure with no propoxymethyl chain; lower bioactivity.
Functional Differences
The branched propoxy group in 3-Methoxy-5-[(2-methylpropoxy)methyl]aniline confers:
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